N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Overview
Description
N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylcyclopentane moiety, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-((3-(4-(2-hydroxyethyl)-1-piperazinyl)propanoic)amino)benzamide
- N-(4-fluorophenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
Uniqueness
N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, phenylcyclopentane moiety, and benzamide core sets it apart from other benzamide derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-23(26-21-11-5-2-6-12-21)19-13-15-22(16-14-19)27-24(29)25(17-7-8-18-25)20-9-3-1-4-10-20/h1,3-4,9-10,13-16,21H,2,5-8,11-12,17-18H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUVYVMUNWMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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